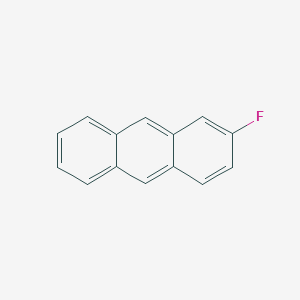

2-Fluoroanthracene

Description

2-Fluoroanthracene is a fluorinated derivative of anthracene, where a fluorine atom is substituted at the 2-position of the aromatic system. This structural modification significantly alters its electronic, physical, and chemical properties compared to unmodified anthracene. The fluorine atom’s electronegativity introduces electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions. Its synthesis typically involves direct fluorination of anthracene using xenon difluoride (XeF₂) under controlled conditions, yielding positional isomers (1-, 2-, and 9-fluoroanthracene) with distinct characteristics .

Key properties of this compound include:

- Melting Point: 212°C (experimental value, though literature discrepancies exist) .

- Spectral Identification: GC-MS fragmentation patterns confirm its structure, with characteristic peaks corresponding to monofluoroanthracene derivatives .

- Synthetic Yield: Lower yield (9%) compared to 1-fluoroanthracene (45%) and 9-fluoroanthracene (26%), suggesting steric or electronic challenges in accessing the 2-position during fluorination .

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDCKZPDRHRAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475935 | |

| Record name | 2-FLUOROANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21454-60-4 | |

| Record name | 2-FLUOROANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Xenon Difluoride (XeF₂) Fluorination

Direct fluorination of anthracene using xenon difluoride represents one approach for synthesizing this compound. Research by Mackenzie and Fajer demonstrated that XeF₂ can react with aromatic compounds at temperatures between 100-200°C to produce ring-fluorinated derivatives.

When applied to polynuclear aromatics like anthracene, this method has shown potential for producing multiple fluorinated isomers, including this compound. Experimental data indicates that the reaction of anthracene with XeF₂ yields a mixture of 1-fluoroanthracene (45%), this compound (9%), and 9-fluoroanthracene (26%).

Procedural Outline:

- Dissolve anthracene in methylene chloride in a Kel-F tube

- Add anhydrous hydrogen fluoride as a catalyst

- Introduce xenon difluoride under controlled conditions

- Maintain reaction temperature between 100-200°C

- Isolate the desired this compound isomer via chromatographic separation

The reaction proceeds through a proposed mechanism involving a complex containing anthracene, XeF₂, and HF, which decomposes to form an aromatic cation radical intermediate.

Electrochemical Fluorination

Electrochemical methods offer an alternative approach for the selective fluorination of aromatic compounds. This technique employs electrolysis in the presence of a fluoride source to introduce fluorine atoms into the aromatic system.

For aromatic compounds, electrolysis in acetonitrile with tetraethylammonium tetrafluoroborate (TEAHBF₄) at controlled potentials has been demonstrated to yield fluorinated products. Application of this methodology to anthracene could potentially produce this compound, although optimization would be required to enhance selectivity for the 2-position.

Electrochemical Fluorination Conditions:

- Electrolyte: Tetraethylammonium hydrogen difluoride (TEAHF₂)

- Solvent: Acetonitrile

- Applied potential: 2.4-3.2V (vs. SCE)

- Temperature: Room temperature

- Electrode materials: Platinum or carbon electrodes

Synthesis from Precursors

Cyclotrimerization Approaches

A promising strategy for synthesizing this compound involves cyclotrimerization reactions followed by oxidative aromatization. Deiters and colleagues described an efficient two-step route to substituted anthracenes via microwave-assisted [2+2+2] cyclotrimerization using nickel and cobalt catalysts.

The general approach involves:

- Reaction of a diyne with appropriate alkyne partners to form cyclotrimerization products

- Subsequent DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation to yield the corresponding anthracene derivatives

By employing fluorine-containing building blocks, this methodology could be adapted for the synthesis of this compound.

Table 1: Cyclotrimerization Conditions for Halogenated Anthracenes

| Catalyst | Diyne | Alkyne Partner | Reaction Conditions | Oxidant | Yield of Halogenated Anthracene |

|---|---|---|---|---|---|

| CpCo(CO)₂ | Bis(propargyl)benzenes | Bis(trimethylsilyl)acetylene | Room temperature, DCM | DDQ | 61-85% |

| Ni/Co catalysts | Suitable diynes | Various alkynes | Microwave assistance | DDQ | Good yields reported |

Halodesilylation Strategy

Bunz, Freudenberg, and colleagues reported a route to halogenated anthracenes using a cobalt-catalyzed cyclotrimerization followed by halodesilylation and oxidation. While their work focused primarily on chlorinated, brominated, and iodinated derivatives, the approach could potentially be adapted for fluorination.

The synthesis proceeds through the following key steps:

- Cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes and bis(trimethylsilyl)acetylene

- Halodesilylation to introduce halogen substituents

- DDQ oxidation to obtain the halogenated anthracene

Adaptation of this method for fluorination would require identifying suitable fluoride sources for the halodesilylation step. Potential fluoride sources could include hydrogen fluoride-pyridine complexes or tetrabutylammonium fluoride (TBAF).

Late-Stage C-H Fluorination Methods

Silver-Mediated Fluorination

Recent advances in C-H functionalization have provided powerful tools for the late-stage fluorination of complex molecules. Silver difluoride (AgF₂) has emerged as an effective reagent for the direct conversion of C-H bonds to C-F bonds in heterocyclic compounds.

While the reported examples primarily focus on pyridines and diazines, the principles could potentially be extended to anthracene for the synthesis of this compound. A significant advantage of this approach is that it can be performed under relatively mild conditions without rigorous exclusion of air and moisture.

Procedural Details:

- Dissolve anthracene in acetonitrile dried over molecular sieves (5 wt% for 24h)

- Add AgF₂ (typically 2-3 equivalents)

- Seal the reaction vessel under nitrogen or air atmosphere

- Stir at room temperature for the specified reaction time

- Work up and purify to isolate the fluorinated product

Experiments with complex molecules have demonstrated that these fluorination reactions can be conveniently assembled on the benchtop, with yields comparable to those performed under rigorously anhydrous conditions.

Continuous Flow Fluorination

Continuous flow chemistry offers advantages for fluorination reactions, particularly those involving hazardous reagents or requiring precise temperature control. Salehi Marzijarani reported a one-pot synthesis of 2-fluoroadenine using hydrogen fluoride pyridine in a continuous flow operation.

This approach could potentially be adapted for the synthesis of this compound by designing an appropriate flow system that allows for controlled fluorination of the anthracene framework. The use of continuous flow would be particularly advantageous for handling corrosive fluorinating agents and for maintaining precise reaction conditions.

Key considerations for flow fluorination include:

- Reactor material compatibility with fluorinating agents

- Temperature control to manage exothermic reactions

- Residence time optimization

- Quenching protocols for excess fluorinating agents

Indirect Synthesis via Functionalized Intermediates

Via Anthraquinone Derivatives

An alternative approach to this compound involves the synthesis and subsequent modification of anthraquinone derivatives. Glöcklhofer and colleagues developed a one-pot procedure for the synthesis of 9,10-dicyanoanthracenes from 9,10-anthraquinones. Similarly, Skalamera and colleagues reported a pathway to produce 2,3-disubstituted anthracenes by functionalizing the corresponding anthraquinone followed by reduction with sodium borohydride.

Procedure via Anthraquinone Reduction:

- Prepare a suitable 2-fluoroanthraquinone derivative

- Reduce with sodium borohydride in alkaline medium

- Isolate and purify the resulting this compound

Skalamera's work demonstrated that this approach could yield 2,3-disubstituted anthracenes in excellent yields (up to 95%), suggesting its potential applicability to the synthesis of this compound.

From Fluorinated Building Blocks

The synthesis of this compound could also utilize fluorinated aromatic building blocks. For instance, 2-fluoroacetophenone, which can be prepared from o-fluoro-benzoyl chloride through a multi-step process, could potentially serve as a precursor in synthetic routes leading to this compound.

Synthesis of 2-fluoroacetophenone (potential building block):

- React magnesium chips with ethanol and carbon tetrachloride

- Add methyl tertiary butyl ether (MTBE) and diethyl malonate

- Add o-fluoro-benzoyl chloride in MTBE

- Heat to reflux, then carefully add sulfuric acid under cooling

- Process through extraction, drying, and fractional distillation

Photochemical Synthesis Approaches

Research on fluorinated anthracene derivatives has revealed interesting photochemical properties that could potentially be exploited for synthetic purposes. Bardeen and colleagues synthesized 4-fluoroanthracenecarboxylic acid microcrystals that exhibited photomechanical properties when illuminated with 405 nm light.

The photoreactivity of anthracenes, particularly the [4+4] photocycloaddition reactions at the 9,10-positions, could be utilized in synthetic strategies for fluorinated derivatives. By incorporating appropriate fluorinated substrates, photochemical approaches might offer selective routes to this compound.

Comparison of Synthetic Methods

Table 2: Comparative Analysis of this compound Synthesis Methods

| Method | Starting Materials | Advantages | Limitations | Approximate Yield (%) | Reaction Conditions |

|---|---|---|---|---|---|

| XeF₂ Fluorination | Anthracene | Direct method | Low selectivity, multiple fluorinated products | 9 | 100-200°C, CH₂Cl₂, HF catalyst |

| Electrochemical Fluorination | Anthracene | Control through applied potential | Specialized equipment required | Not reported specifically | Electrolysis in acetonitrile with fluoride salts |

| Cyclotrimerization/Halodesilylation | Bis(propargyl)benzenes and fluorinated alkynes | Versatile method with good yields for related compounds | Multi-step synthesis | 61-85 for related halogenated anthracenes | Cobalt catalyst, room temperature, followed by DDQ oxidation |

| AgF₂ C-H Fluorination | Anthracene | Mild conditions, practical setup | Selectivity challenges | Not reported specifically | AgF₂, CH₃CN, room temperature |

| Via Anthraquinone Reduction | 2-Fluoroanthraquinone | Potential for regioselective synthesis | Multi-step synthesis | Up to 95 for related 2,3-disubstituted anthracenes | NaBH₄ reduction in alkaline medium |

Practical Considerations for Laboratory Synthesis

The selection of an appropriate synthetic route for this compound depends on several factors, including available starting materials, laboratory equipment, and safety considerations. Direct fluorination methods using XeF₂ or electrochemical approaches require special handling due to the reactive nature of the fluorinating agents. In contrast, indirect routes via functionalized intermediates may involve more steps but typically employ milder reaction conditions.

For laboratory-scale synthesis, the cyclotrimerization/halodesilylation approach or the anthraquinone reduction pathway may offer the best balance of practicality and yield. Both methods have demonstrated good yields for related halogenated anthracenes and could be adapted for the specific synthesis of this compound.

Safety considerations are particularly important when working with fluorinating agents. Hydrogen fluoride, xenon difluoride, and silver difluoride require appropriate safety measures, including proper ventilation, personal protective equipment, and protocols for handling potential exposure.

Applications and Significance

This compound has potential applications in various fields, including:

Photomechanical Materials : Fluorinated anthracene derivatives exhibit interesting photomechanical properties that can be harnessed for the development of smart materials.

Organic Electronics : The modified electronic properties of this compound make it a potential candidate for organic semiconductors and optoelectronic devices.

Fluorescent Probes : The fluorescence properties of anthracene derivatives, potentially modified by the fluorine substituent, could be exploited for sensing and imaging applications.

Building Blocks for Complex Molecules : this compound could serve as a valuable building block for the synthesis of more complex structures with applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroanthracene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form fluoroanthraquinone derivatives.

Reduction Reactions: Reduction of this compound can yield dihydro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.

Oxidation Reactions: Major products are fluoroanthraquinones.

Reduction Reactions: Major products are dihydrofluoroanthracenes.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antitumor Activities

Fluorinated compounds, including 2-fluoroanthracene, are increasingly recognized for their therapeutic potential. Fluorination often enhances the biological activity of nucleosides, leading to increased stability and efficacy against viral infections and cancers. For instance, 2'-fluorinated nucleosides have shown promise in treating diseases like HIV and hepatitis C by improving their pharmacokinetic properties and resistance to metabolic degradation . The electron-withdrawing nature of fluorine can also enhance the binding affinity of these compounds to their biological targets, making them valuable in drug development.

Case Study: 2'-Fluoro Nucleosides

Research has demonstrated that 2'-fluoro modifications in nucleosides lead to increased nuclease stability and reduced immune stimulation . For example, compounds like azvudine have been clinically approved for treating COVID-19, showcasing the therapeutic promise of fluorinated nucleosides derived from structures similar to this compound.

Materials Science

Organic Electronics

this compound is utilized in organic electronics due to its favorable electronic properties. The incorporation of fluorine can enhance charge transport characteristics in organic semiconductors. This modification is crucial for developing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where materials with high electron mobility are essential for device performance .

Fluorescent Dyes

The compound serves as a building block for synthesizing fluorescent dyes. Its ability to absorb and emit light makes it suitable for applications in fluorescence microscopy and imaging techniques. Fluorinated dyes exhibit improved photostability and brightness compared to their non-fluorinated counterparts, making them advantageous for biological imaging applications .

Fluorescence Imaging

Imaging Agents

Fluorinated compounds like this compound are employed as imaging agents in various biomedical applications. Their unique fluorescence properties allow for enhanced contrast in imaging techniques such as photoacoustic imaging and magnetic resonance imaging (MRI) . The incorporation of fluorine not only improves signal intensity but also aids in the localization of tumors during imaging procedures.

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antiviral and antitumor activities through enhanced stability and efficacy | Azvudine, 2'-FdC |

| Materials Science | Used in organic electronics for charge transport enhancement | OLEDs, OPVs |

| Fluorescence Imaging | Employed as imaging agents for improved contrast and localization | Fluorescent dyes |

Mechanism of Action

The mechanism of action of 2-Fluoroanthracene in its applications involves its ability to participate in electronic transitions and energy transfer processes. The fluorine atom affects the electronic distribution in the molecule, enhancing its photophysical properties. In OLEDs, it acts as an emitter, while in photon upconversion systems, it serves as an annihilator .

Comparison with Similar Compounds

Key Findings :

- Reactivity : The 2-position’s steric hindrance and electronic effects reduce fluorination efficiency, explaining its lower yield .

- Thermal Behavior : this compound exhibits the highest melting point, likely due to stronger crystal packing forces from the fluorine atom’s positioning .

Comparison with Other Fluorinated Polyaromatic Hydrocarbons

2-Fluoronaphthalene

- Structure : Fluorine at the 2-position of naphthalene.

- Properties : Lower melting point (∼40°C) and higher solubility in organic solvents compared to this compound, reflecting reduced aromatic stacking in smaller ring systems .

- Applications : Used as a building block in pharmaceuticals, contrasting with this compound’s niche role in materials science .

Ethanoanthracenes (e.g., Nitro-vinylethanoanthracenes)

- Structure: Anthracene fused with ethano bridges and functional groups (e.g., nitro, vinyl).

- Stability: Ethanoanthracenes show pH-dependent stability (e.g., compound 23n degrades at pH 4.0 but remains stable at pH 7.5–9.0), whereas this compound is inert to pH variations .

- Bioactivity: Ethanoanthracenes exhibit drug-like properties (e.g., bioavailability, ADMET profiles), unlike this compound, which lacks pharmacological data .

Functional Group Influence: Fluoro vs. Other Substituents

2-Aminoanthracene

- Electronic Effects: The amino group is electron-donating, enhancing anthracene’s π-electron density. In contrast, fluorine’s electron-withdrawing nature reduces electron density, altering optoelectronic properties .

- Applications: 2-Aminoanthracene is explored in biosensors, while this compound is studied in organic semiconductors .

2-(tert-Butyl)anthracene

- Steric Effects : The bulky tert-butyl group disrupts crystallinity, lowering the melting point (∼150°C) compared to this compound. Fluorine’s smaller size allows tighter molecular packing .

- Solubility : tert-Butyl derivatives are more lipophilic, whereas this compound retains moderate polarity due to the C-F bond .

Biological Activity

2-Fluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the substitution of a fluorine atom at the second position of the anthracene ring system. This modification can influence its chemical reactivity and biological interactions. The fluorine atom enhances lipophilicity and may improve binding affinity to biological targets compared to its non-fluorinated counterparts.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The underlying mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of oxidative stress, leading to apoptosis in cancer cells. In vitro studies have reported IC50 values indicating effective concentrations for inhibiting cell proliferation .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects.

- DNA Interaction : Some studies suggest that this compound can intercalate into DNA, potentially disrupting replication and transcription processes .

Study on Anticancer Activity

A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value around 15 μM after 48 hours of treatment. Mechanistic studies revealed that treatment with this compound resulted in increased levels of apoptotic markers, such as caspase-3 activation and PARP cleavage.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a series of fluorinated anthracenes, including this compound. The study found that compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. The most effective derivatives showed enhanced membrane disruption capabilities compared to non-fluorinated analogs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Organism | IC50/MIC (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | ~15 | Induction of apoptosis |

| Antimicrobial | Various bacteria | 8 - 32 | Membrane disruption |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Fluoroanthracene, and how can purity be ensured?

- Methodological Answer : The synthesis involves fluorinating anthracene with XeF₂ in chloroform under vacuum. Key steps include temperature control (−12°C to 12°C over 4 hours) and purification via column chromatography on neutral alumina with n-hexane/chloroform gradients . Purity is validated using gas chromatography (GC) with a Carbowax column and mass spectrometry to confirm fragmentation patterns. Yield optimization (currently 9%) may require adjusting stoichiometry or solvent polarity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : GC-MS interfaced with a 2.5% Carbowax column (225°C) resolves isomers based on retention times. Mass spectra analysis focuses on molecular ion peaks (m/z 210 for C₁₄H₉F) and fluorine-induced fragmentation patterns (e.g., loss of HF). Melting point verification (mp 212°C) and UV-vis spectroscopy (absorption bands at ~350–400 nm) further confirm structure .

Q. How does fluorine substitution at the 2-position affect anthracene’s basic reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing nature reduces aromatic ring electron density, altering reactivity in Diels-Alder or electrophilic substitution reactions. Comparative studies with 1- and 9-fluoroanthracene isomers (using kinetic assays or DFT calculations) can isolate positional effects. Control experiments should use identical solvents (e.g., chloroform) and catalysts .

Advanced Research Questions

Q. What factors explain the low regioselectivity of fluorination in anthracene derivatives?

- Methodological Answer : Competing resonance stabilization and steric effects influence isomer ratios. For example, XeF₂ fluorination of anthracene yields 1-, 2-, and 9-fluoroanthracene in 5:1:3 ratios. Computational modeling (e.g., Fukui indices) can predict reactive sites, while varying fluorinating agents (e.g., Selectfluor®) may improve selectivity .

Q. How do electronic effects of 2-fluoro substitution impact photophysical properties compared to other isomers?

- Methodological Answer : Fluorescence quantum yields and Stokes shifts can be measured using steady-state/time-resolved spectroscopy. Compare this compound’s emission spectra (λem ~450 nm) with 1- and 9-isomers. Solvatochromic studies in polar/nonpolar solvents (e.g., hexane vs. DMSO) reveal polarity-dependent excited-state behavior .

Q. How can contradictions in reported melting points for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., mp 212°C vs. 82–12°C in older literature) may stem from impurities or polymorphic forms. Recrystallization from ethanol followed by differential scanning calorimetry (DSC) and powder XRD can validate crystalline phase purity. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular integrity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing fluorination yield variability?

- Methodological Answer : Multivariate analysis (ANOVA) can identify significant factors (e.g., temperature, reaction time). Replicate experiments (n ≥ 3) with error bars quantify reproducibility. Use principal component analysis (PCA) if multiple isomers are co-generated .

Q. How should researchers design studies to probe this compound’s application in organic electronics?

- Methodological Answer : Focus on charge mobility (via FET device fabrication) and thin-film morphology (AFM or SEM). Compare HOMO/LUMO levels (cyclic voltammetry) with anthracene to assess fluorine’s impact on electron injection barriers. Collaborate with computational chemists for bandgap modeling .

Tables for Key Data

| Property | This compound | 1-Fluoroanthracene | 9-Fluoroanthracene |

|---|---|---|---|

| Melting Point (°C) | 212 | 108 | 102 |

| Relative Yield (%) | 9 | 45 | 26 |

| GC Retention Time Ratio | 1.0 (reference) | 1.2 | 0.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.